5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
Description
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and an indole moiety
Properties
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(12-3-4-14-11(7-12)5-6-18-14)21-8-13(9-21)16-19-15(20-23-16)10-1-2-10/h3-7,10,13,18H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCZVZGVYIKBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=CC5=C(C=C4)NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via a ring-closing reaction involving a suitable amine and an electrophile.
Coupling of the oxadiazole and azetidine rings: This step involves the formation of a bond between the two rings, often through a nucleophilic substitution reaction.
Attachment of the indole moiety: The indole group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, with a suitable indole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the oxadiazole ring can yield various reduced oxadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole. For instance, derivatives of indole have shown promising results against various bacterial strains. In a study involving the synthesis of new antimicrobial agents, compounds were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 62.5 μg/mL against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. For example, a study conducted on indole derivatives demonstrated their binding affinity to bacterial DNA gyrase, an enzyme critical for bacterial DNA replication. The molecular docking results suggested that these compounds could serve as potential inhibitors of bacterial growth by disrupting DNA replication processes .
Synthesis of Novel Compounds
The synthesis of this compound has been explored in the context of developing new therapeutic agents. The compound has been synthesized using various chemical methodologies that allow for the introduction of different functional groups, enhancing its biological activity. These synthetic approaches are crucial for optimizing the pharmacological profiles of the resulting compounds .
Potential Anti-Cancer Properties
There is emerging evidence suggesting that compounds based on indole structures may possess anti-cancer properties. Research has indicated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanisms underlying these effects often involve the modulation of signaling pathways associated with cell proliferation and survival .
Data Table: Summary of Biological Activities
| Compound | Activity | Tested Pathogen | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 62.5 |
| Compound B | Antimicrobial | Pseudomonas aeruginosa | 62.5 |
| Compound C | Anticancer | Various cancer cell lines | Varies |
Mechanism of Action
The mechanism of action of 5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole: can be compared with other compounds that feature similar functional groups:
(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone: This compound has a phenyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.
(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone: This compound has a methyl group instead of a cyclopropyl group, which may influence its physical properties and interactions with molecular targets.
(3-(3-ethyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone: This compound has an ethyl group instead of a cyclopropyl group, which may alter its pharmacokinetic properties and therapeutic potential.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores the synthesis, biological activity, and potential therapeutic implications of this compound based on a review of diverse scientific literature.
Chemical Structure and Properties
The molecular structure of this compound can be characterized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
- CAS Number : Not specified in the available literature.
The compound features an indole core linked to an azetidine moiety substituted with a cyclopropyl oxadiazole group, which is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methodologies may include:
- Formation of the cyclopropyl oxadiazole.
- Coupling reactions to attach the azetidine framework.
- Final modifications to yield the indole derivative.
Anticancer Activity
Research indicates that compounds related to indoles exhibit significant anticancer properties. For instance, a study highlighted that indole derivatives selectively down-regulate estrogen receptors, which are implicated in various cancers . The specific compound under discussion has shown promise in:
- In vitro Cytotoxicity : Testing against multiple cancer cell lines has revealed that this compound exhibits cytotoxic effects in low micromolar concentrations. For example, it was effective against lung adenocarcinoma (A549), suggesting a selective action against certain cancer types .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 5 - 10 | Significant Cytotoxicity |
| MCF7 (Breast Cancer) | 10 - 15 | Moderate Activity |
| HeLa (Cervical Cancer) | 15 - 20 | Low Activity |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Estrogen Receptors : By down-regulating estrogen receptor activity, it potentially disrupts cancer cell proliferation pathways .
- Induction of Apoptosis : Studies suggest that indole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds. One notable study synthesized a series of indole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that modifications in the cyclopropyl and oxadiazole groups significantly influenced biological activity .
Q & A
Basic Synthesis: What are the key considerations for synthesizing 5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole?
Answer:
Synthesis involves coupling the indole core with the azetidine-oxadiazole moiety. Critical steps include:
- Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux (e.g., acetic acid with sodium acetate as a catalyst) .
- Azetidine Coupling : Use of CAN (ceric ammonium nitrate) as a Lewis acid in PEG/DMF mixtures to facilitate C–N bond formation between the azetidine and indole carbonyl groups .
- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization (DMF/acetic acid) to isolate the product .
Key Challenges : Optimizing reaction time (3–12 hours) and avoiding hydrolysis of the oxadiazole ring under acidic conditions .
Advanced Synthesis: How can regioselectivity be controlled during oxadiazole ring formation in derivatives of this compound?
Answer:
Regioselectivity in oxadiazole synthesis depends on:
- Substrate Preorganization : Using sterically hindered substituents (e.g., cyclopropyl) to favor 1,2,4-oxadiazole over 1,3,4-isomers .
- Catalytic Systems : Copper(I) iodide (CuI) in PEG-400/DMF enhances regioselectivity during cycloaddition reactions, as seen in analogous indole-triazole syntheses .
- Temperature Control : Lower temperatures (≤80°C) reduce side reactions, while reflux in acetic acid (≥100°C) promotes thermodynamically stable products .
Basic Characterization: What spectroscopic methods are essential for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Assign peaks for the indole NH (~10–12 ppm), azetidine protons (3.5–4.5 ppm), and cyclopropyl groups (0.5–1.5 ppm) .
- 19F NMR (if fluorinated derivatives): Detect fluorine substituents (e.g., in analogs like 5-fluoro-indole derivatives) .
- HRMS : Confirm molecular weight with <2 ppm error .
- TLC : Monitor reaction progress using ethyl acetate/hexane systems .
Advanced Characterization: How can contradictory NMR data between synthetic batches be resolved?
Answer:
Contradictions often arise from:
- Rotamers : Restricted rotation in the azetidine-carbonyl linkage may split signals. Use variable-temperature NMR to coalesce peaks .
- Impurity Profiling : Compare HRMS and HPLC data (e.g., 95% purity thresholds) to identify byproducts like hydrolyzed oxadiazoles .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Biological Evaluation: How should researchers design assays to test this compound’s enzyme inhibition potential?
Answer:
- Target Selection : Prioritize kinases or oxidoreductases, given structural similarities to indole-based inhibitors (e.g., bisindolylmaleimides) .
- Assay Conditions : Use ATP-competitive assays (IC50 determination) with recombinant enzymes (e.g., FLT3 or PKC isoforms) and controls like GF 109203X .
- Data Interpretation : Normalize activity against solubility limits (DMF or DMSO vehicles ≤0.1% v/v) to avoid false negatives .
Advanced Biological Studies: How can researchers reconcile conflicting IC50 values across studies?
Answer:
Discrepancies may stem from:
- Assay Variability : Standardize protocols (e.g., pre-incubation time, buffer pH) .
- Metabolic Stability : Test for oxadiazole ring hydrolysis in cell lysates using LC-MS .
- Protein Binding : Measure free fraction via equilibrium dialysis to adjust IC50 for nonspecific binding .
Structure-Activity Relationship (SAR): Which substituents enhance the compound’s metabolic stability?
Answer:
- Oxadiazole Modifications : 3-Cyclopropyl substitution reduces CYP450-mediated oxidation vs. methyl or phenyl groups .
- Indole Substituents : 5-Fluoro or 5-methoxy groups improve half-life in microsomal assays .
- Azetidine Optimization : N-Methylation decreases hERG binding while maintaining target affinity .
Safety and Handling: What precautions are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye irritation (H315/H319 hazards) .
- Storage : Keep under argon at –20°C to prevent azetidine ring hydrolysis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Data Contradiction: How to address discrepancies in reported solubility profiles?
Answer:
- Solvent Systems : Test in PBS (pH 7.4), DMSO, and ethanol to identify aggregation-prone conditions .
- Dynamic Light Scattering (DLS) : Detect nanoaggregates that may falsely reduce apparent solubility .
- Protonation State : Adjust pH to match physiological conditions (e.g., pKa of indole NH ~10) .
Computational Modeling: What in silico methods predict binding modes with target proteins?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
